molecular formula C4H10O2<br>C4H10O2<br>CH3CH2OCH2CH2OH B086334 2-Ethoxyethanol CAS No. 110-80-5

2-Ethoxyethanol

Cat. No.: B086334
CAS No.: 110-80-5
M. Wt: 90.12 g/mol
InChI Key: ZNQVEEAIQZEUHB-UHFFFAOYSA-N
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Description

2-Ethoxyethanol, also known by the trademark Ethyl cellosolve, is a clear, colorless, nearly odorless liquid that is widely used as a solvent in commercial and industrial applications. It is miscible with water, ethanol, diethyl ether, acetone, and ethyl acetate . This compound is known for its ability to dissolve chemically diverse substances, making it an ideal component in products such as varnish removers and degreasing solutions .

Mechanism of Action

Target of Action

2-Ethoxyethanol, also known as Cellosolve, primarily targets the Alcohol dehydrogenase 1C in humans . This enzyme plays a crucial role in the metabolism of various substances, including alcohols and glycols .

Mode of Action

As a solvent, this compound exhibits its action by dissolving chemically diverse compounds. It can dissolve oils, resins, grease, waxes, nitrocellulose, and lacquers . This property makes it an ideal multi-purpose cleaner, used in products such as varnish removers and degreasing solutions .

Pharmacokinetics

Its miscibility with water, ethanol, diethyl ether, acetone, and ethyl acetate suggests that it may have a broad distribution in the body and could be metabolized and excreted through standard metabolic pathways.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its role as a solvent. By dissolving various compounds, it can facilitate chemical reactions and transport of substances across cell membranes. It should be noted that this compound is also classified as a teratogenic agent, indicating that it can lead to birth defects, embryo death or altered development, growth retardation, and functional defect .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solvent properties can be affected by temperature and the presence of other substances. Furthermore, its volatility and miscibility with water and other solvents suggest that it can readily evaporate or mix with other substances in the environment, potentially affecting its concentration and action .

Biochemical Analysis

Biochemical Properties

2-Ethoxyethanol is manufactured by the reaction of ethylene oxide with ethanol . As with other glycol ethers, this compound has the useful property of being able to dissolve chemically diverse compounds . It interacts with various enzymes and proteins, including Alcohol dehydrogenase 1C .

Cellular Effects

It is known that it can dissolve oils, resins, grease, waxes, nitrocellulose, and lacquers , which could potentially influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound is complex. It is known to be metabolized to 2-ethoxyacetic acid . This metabolite could potentially interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the biological half-time was 9.9 ± 1.5 hr for the ethoxy-labeled compound and 12.5 ± 1.9 hr for the ethanol label .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, the lethal dose or concentration (LD, LC) values are 2451 mg/kg (mouse, oral) and 2125 mg/kg (rat, oral) .

Metabolic Pathways

This compound is involved in metabolic pathways that lead to the formation of 2-ethoxyacetic acid . This process involves interactions with enzymes and cofactors, and could potentially affect metabolic flux or metabolite levels.

Transport and Distribution

Given its solubility in water and various organic solvents , it is likely that it can be transported and distributed widely within cells and tissues.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethoxyethanol is synthesized by the reaction of ethylene oxide with ethanol. The reaction typically occurs under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods: In an industrial setting, the production of this compound involves the careful addition of ethylene oxide to ethanol. The reaction is exothermic and requires temperature control to prevent unwanted side reactions. The product is then purified through distillation to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxyethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 2-Propoxyethanol
  • 2-Butoxyethanol
  • Ethylene glycol

Comparison: 2-Ethoxyethanol is unique in its balance of solvent properties, being able to dissolve both polar and non-polar substances effectively. Compared to 2-Propoxyethanol and 2-Butoxyethanol, it has a lower boiling point and higher miscibility with water . Ethylene glycol, while similar in structure, is primarily used as an antifreeze and coolant, whereas this compound is more versatile in its applications as a solvent .

Properties

IUPAC Name

2-ethoxyethanol
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InChI

InChI=1S/C4H10O2/c1-2-6-4-3-5/h5H,2-4H2,1H3
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InChI Key

ZNQVEEAIQZEUHB-UHFFFAOYSA-N
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Canonical SMILES

CCOCCO
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Molecular Formula

C4H10O2, Array
Record name ETHYLENE GLYCOL MONOETHYL ETHER
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Related CAS

27879-07-8
Record name Polyethylene glycol ethyl ether
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DSSTOX Substance ID

DTXSID7024087
Record name 2-Ethoxyethanol
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Molecular Weight

90.12 g/mol
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Physical Description

Ethylene glycol monoethyl ether appears as a clear colorless liquid. Flash point of 120 °F. Less dense than water. Its vapors are heavier than air., Liquid, Colorless liquid with a sweet, pleasant, ether-like odor; [NIOSH], COLOURLESS OILY LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a sweet, pleasant, ether-like odor.
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Record name Ethanol, 2-ethoxy-
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Boiling Point

275 °F at 760 mmHg (NTP, 1992), 135.7 °C, 135.00 °C. @ 760.00 mm Hg, 135 °C, 275 °F
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Flash Point

105 °F (NTP, 1992), 43 °C, 110 °F (43 °C) (closed cup), 120 °F (49 °C) open cup, 202 °F, 44 °C c.c., 105 °F, 110 °F
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Solubility

greater than or equal to 100 mg/mL at 64 °F (NTP, 1992), Miscible with water, Very soluble in acetone, ethyl ether, ethanol, Miscible with hydrocarbons, Miscible in all proportions of acetone, benzene, carbon tetrachloride, ethyl ether, methanol, and water., 1000 mg/mL, Solubility in water: miscible, Miscible
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Density

0.931 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9253 g/cu cm at 25 °C, Bulk density: 7.74 lb at 20 °C; pour point: less than 37.7 °C, Relative density (water = 1): 0.93, 0.93
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Vapor Density

3.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 3.1, 3.1
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Vapor Pressure

3.8 mmHg at 68 °F (NTP, 1992), 5.31 [mmHg], 5.31 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.5, 4 mmHg
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Record name 2-Ethoxyethanol
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Record name 2-ETHOXYETHANOL (CELLOSOLVE; GLYCOL MONOETHYL ETHER)
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Mechanism of Action

The toxicity of ... ethylene glycol monoethyl ether are due to /its/ metabolite, ethoxyacetic acid, and that this metabolite may exert /its/ effects, in part, on mitochondrial function., The developmental and reproductive toxicity of ethylene glycol monoethyl ether is believed to be due to its metabolism to ethoxyacetic acid. ...The effects of ... ethoxyacetic acids (EAA) on mitochondrial function /were studied/. At concentrations beginning at 3.85 mM, 2-EAA inhibited state 3 respiration (+ADP) and the respiratory control ratio (RCR) [ratio of state 3 (+ADP) to state 4 (-ADP)] in hepatic mitochondria using either succinate or citrate/malate as substrates. .../It was/ demonstrated that fluorocitrate, formed during the metabolism of fluoroacetate, binds to mitochondrial membranes and prevents the formation of ATP and the transfer and metabolism of citrate. Compounds containing (-SH) groups were effective in removing bound fluorocitrate, thereby reducing the toxicity of fluoroacetate. Ethoxycitrate formed from ethoxyacetic acid may also inhibit the mitochondrial transfer of citrate.
Record name ETHYLENE GLYCOL MONOETHYL ETHER
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Color/Form

Colorless liquid

CAS No.

110-80-5
Record name ETHYLENE GLYCOL MONOETHYL ETHER
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Melting Point

-94 °F (NTP, 1992), -70 °C, -94 °F, -130 °F
Record name ETHYLENE GLYCOL MONOETHYL ETHER
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Synthesis routes and methods I

Procedure details

This example compares the relative effectiveness of the free-radical generation system of the invention with a control system. A solution of 2.5 g of 9:1 copolymer of methyl methacrylate and methacrylic acid in 5 g of 2-butanone was prepared, and to this solution was added 2.5 g of Epocryl® 12, 0.2 g of 2-o-chlorophenyl-4,5-diphenylimidazolyl dimer, 0.15 g of Michler's ketone, 0.01 g of Leuco Crystal Violet, 0.05 g of C.I. Solvent Red Dye #109, and enough 2-ethoxyethanol to give a total of 25 g of solution (Solution A). A second solution was prepared in which the 2-o-chlorophenyl-4,5-diphenylimidazolyl dimer of Solution A was replaced with a like amount of benzophenone (Solution B). The solutions were spin-coated onto anodized aluminum substrates (1000 rpm for 0.75 min.) to give coating weights of 37.9 mg/dm2 (Solution A) and 35.9 mg/dm2 (Solution B). The plates were exposed in air through the usual stepwedge process transparency to a 1000 watt tungsten-halogen lamp at a distance of 24.5 inches (62.4 cm), and the exposed plates were developed for 30 seconds with the development solution of Example 1. The results, summarized in Table II, show that the 2-o-chlorophenyl-4,5-diphenylimidazolyl dimer/Michler's ketone initiator system had a photospeed about ten times that of the benzophenone/Michler's ketone system.
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
Solution A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.15 g
Type
reactant
Reaction Step Three
Quantity
0.01 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 5.0 g of a 9:1 copolymer of methyl methacrylate and methacrylic acid in 10 g of 2-butanone was prepared by warming at 40°, and to this solution was added 5.0 g of Epocryl® 303.1, 0.4 g of 2-o-chlorophenyl-4,5-diphenylimidazolyl dimer, 0.3 g of Michler's ketone, 0.02 g of Leuco Crystal Violet, 0.10 g of C.I. Solvent Red Dye #109, and enough 2-ethoxyethanol to give a total of 50 g of solution. The solution was spin-coated onto an anodized aluminum substrate (2000 rpm for 0.75 min.) to give a coating weight of 33.3 mg/dm2. The plate was exposed (0.5 min.) and developed (development time of 30 seconds) as described in Example 1, and the plate was finally rinsed with water. An excellent image was obtained which showed four steps of polymer, and excellent direct prints were obtained from this plate. Exposure of a similar plate for 1.0 minute gave an image which showed five steps of polymer.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
0.02 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

The polyhydric alcohol contributes not only for a freezing point depressing agent, as aforementioned, but also for the improvement in mechanical strengths of the coolant gel of the invention. In detail, when compared to the gel obtained from an aqueous solution containing a polyvinyl alcohol only, a gel obtained from a composition containing any of said polyhydric alcohols is further increased in strength. As a result, a coolant gel suited for substitution for an ice pillow and having sufficient mechanical strength can be prepared by allowing one or more of said polyhydric alcohols to co-exist. The concentration of co-existing polyhydric alcohol may be within the range of from 20 to 80 wt %, preferably from 35 to 75 wt %. If the concentration of co-existing polyhydric alcohol is less than 20 wt %, it becomes difficult to lower the freezing or solidification point to a temperature of lower than -10° C. On the contrary, if the concentration of co-existing polyhydric alcohol is higher than 80 wt %, the freezing point is depressed excessively in some cases or conversely the freezing or solidification point is raised, with unnecessary increase in cost. The effect of depressing the freezing or solidification temperature of a gel is provided also by the addition of a water-soluble monohydric alcohol, such as methyl alcohol (Freezing Point: -20° C. at 25 wt % substitution), ethyl alcohol (Freezing point: -20° C. at 30 wt % substitution), isopropyl alcohol (Freezing Point: -19° C. at 40 wt % substitution), ethoxyethyl alcohol (Freezing Point: -21° C. at 40 wt % substitution) and ethoxyisopropyl alcohol (Freezing Point: -30° C. at 62 wt % substitution) or derivatives thereof, and further by the addition of a general water-soluble organic compound, such as acetone (Freezing Point: -20° C. at 36 wt % substitution), dimethyl sulfoxide (Freezing Point: -25° C. at 37 wt % substitution), methyl sulfonic acid (Freezing Point: -28° C. at 32 wt % substitution), ethyl sulfonic acid (Freezing Point: -24° C. at 37 wt % substitution), dimethylamine (Freezing Point: -20° C. at 33 wt % substitution), methylamine (Freezing Point: -20° C. at 20 wt % substitution) and formic acid (Freezing Point: -20° C. at 35 wt % substitution). However, ethylene glycol, propylene glycol and glycerin are particularly preferred for the reasons that they are odorless and poor in volatility, that the object of depressing the freezing point can be attained at relatively low substitution rate by using one or a mixture of them and that the gel obtained by the addition of them is greatly improved in mechanical strengths. Trimethylene glycol (1,3-propylene glycol) and 2,4-pentanediol are inferior to ethylene glycol and propylene glycol in that light almond-like odor is generated therefrom.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polyhydric alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
polyvinyl alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
polyhydric alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
polyhydric alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
polyhydric alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
polyhydric alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
polyhydric alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Synthesis routes and methods IV

Procedure details

Into 1.8 liters of ethyl cellosolve, 90 g of polymer obtained by the addition reaction of pentaerythritol triacrylate to the partial alcoholysis product of copolymer of styrene/maleic acid anhydride (styright CM-2L manufactured by Sankyo Chemical Co., Ltd.), 10 g of partial hydrolysed product of polymethyl methacrylate and 100 g of trimethylolpropane triacrylate were dissolved followed by adding the initiator of 2 g of compound a-1, 16 g of compound b-1 and 6 g of compound c-1 and 1.5 g of the coloring agent of Victoria pure blue to prepare the photosensitive solution. The photosensitive plate was produced from the solution thus prepared in accordance with the same procedures as in Example 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polymethyl methacrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethoxyethanol
Reactant of Route 2
2-Ethoxyethanol
Reactant of Route 3
Reactant of Route 3
2-Ethoxyethanol
Reactant of Route 4
Reactant of Route 4
2-Ethoxyethanol
Reactant of Route 5
2-Ethoxyethanol
Reactant of Route 6
2-Ethoxyethanol

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